molecular formula C39H32O14 B13443204 E,Z-Platanoside

E,Z-Platanoside

Cat. No.: B13443204
M. Wt: 724.7 g/mol
InChI Key: HKZIBACORRUGAC-DJVSQZLHSA-N
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Description

E,Z-Platanoside is a natural flavonoid glycoside isolated from the leaves of the Platanus acerifolia (London plane tree). This compound is known for its significant biological activities, particularly its antibacterial properties against Staphylococcus aureus . The structure of this compound includes a quercetin backbone with acylated rhamnopyranoside moieties, which contribute to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

E,Z-Platanoside can be synthesized through a series of enzymatic reactions that involve the acylation of flavonoid glycosides. The process typically starts with the extraction of flavonoid glycosides from plant sources, followed by acylation using specific enzymes that facilitate the attachment of acyl groups to the flavonoid backbone .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from Platanus acerifolia leaves. The leaves are harvested, dried, and subjected to solvent extraction to isolate the flavonoid glycosides. The extracted compounds are then purified using chromatographic techniques to obtain this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

E,Z-Platanoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydroflavonoids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

E,Z-Platanoside is unique due to its specific acylation pattern, which enhances its binding affinity to molecular targets and contributes to its potent biological activities. The relative configuration of the acyl groups (E/Z) significantly affects the compound’s interaction with binding pockets in targeted proteins, making it a valuable compound for drug development .

Properties

Molecular Formula

C39H32O14

Molecular Weight

724.7 g/mol

IUPAC Name

[(2S,3R,4R,5S,6S)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-5-hydroxy-3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-6-methyloxan-4-yl] (Z)-3-(4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C39H32O14/c1-20-33(47)36(51-30(45)16-6-21-2-10-24(40)11-3-21)38(52-31(46)17-7-22-4-12-25(41)13-5-22)39(49-20)53-37-34(48)32-28(44)18-27(43)19-29(32)50-35(37)23-8-14-26(42)15-9-23/h2-20,33,36,38-44,47H,1H3/b16-6-,17-7+/t20-,33-,36+,38+,39-/m0/s1

InChI Key

HKZIBACORRUGAC-DJVSQZLHSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)OC(=O)/C=C/C5=CC=C(C=C5)O)OC(=O)/C=C\C6=CC=C(C=C6)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)OC(=O)C=CC5=CC=C(C=C5)O)OC(=O)C=CC6=CC=C(C=C6)O)O

Origin of Product

United States

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